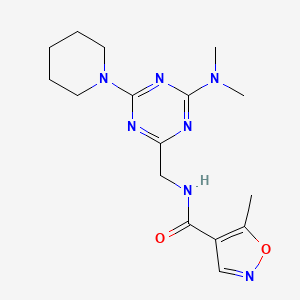

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino and piperidin-1-yl groups at the 4- and 6-positions, respectively. The triazine ring is further functionalized via a methylene bridge to a 5-methylisoxazole-4-carboxamide moiety. The dimethylamino group enhances electron-donating properties, while the piperidin-1-yl substituent may influence lipophilicity and binding interactions.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-11-12(9-18-25-11)14(24)17-10-13-19-15(22(2)3)21-16(20-13)23-7-5-4-6-8-23/h9H,4-8,10H2,1-3H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVRIGIBHSDQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the triazine ring through a nucleophilic substitution reaction, followed by the introduction of the piperidine group. The isoxazole ring is then synthesized and attached to the triazine core. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Triflusulfuron Methyl Ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate):

- Structure: Shares a 1,3,5-triazine core but substitutes dimethylamino and trifluoroethoxy groups at positions 4 and 4. The sulfonylurea linkage differs from the carboxamide in the target compound.

- Application : Herbicide inhibiting acetolactate synthase (ALS) in plants .

- Key Difference : The sulfonylurea group in triflusulfuron confers herbicidal activity, whereas the carboxamide in the target compound may shift bioactivity toward mammalian targets.

Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate):

- Structure: Features methoxy and methyl groups on the triazine ring. Lacks the piperidin-1-yl and dimethylamino substituents.

- Application : Broad-spectrum herbicide with ALS inhibition .

- Key Difference : Simpler substitution pattern reduces steric hindrance, enhancing plant enzyme interaction compared to the bulkier piperidin-1-yl group in the target compound.

Pharmaceutical Analogues

1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (European Patent):

- Structure: Combines a triazine ring with morpholine substituents and a urea linkage. The piperidinyl-dimethylamino group is present but conjugated to a phenyl-carbonyl moiety.

- Application : Aqueous formulation for therapeutic use (exact target unspecified) .

- Key Difference : Urea linkage vs. carboxamide in the target compound; morpholine groups may enhance water solubility compared to piperidin-1-yl.

BP 27384 (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate):

- Structure : Substituted pyrimidine-thiazolecarboxamide with a hydroxyethylpiperazine group.

- Application : Pharmaceutical agent (likely kinase inhibitor) .

- Key Difference : Thiazole vs. isoxazole heterocycle; pyrimidine core vs. triazine in the target compound.

Data Table: Comparative Analysis

Research Findings and Implications

Triazine Core Modifications: Substitutions at the 4- and 6-positions of the triazine ring critically modulate bioactivity. Dimethylamino and piperidin-1-yl groups in the target compound may enhance membrane permeability compared to morpholine or methoxy substituents .

Carboxamide vs. Sulfonylurea/Urea Linkages: Sulfonylureas (e.g., triflusulfuron) exhibit strong ALS inhibition due to electrophilic sulfonyl groups, whereas carboxamides may engage in hydrogen bonding with protein targets .

Piperidinyl vs. Piperazinyl Groups :

- Piperidin-1-yl (target compound) offers greater lipophilicity than piperazinyl (BP 27384), which could influence blood-brain barrier penetration in pharmaceuticals .

Formulation Considerations :

- Aqueous formulations of triazine derivatives (e.g., European Patent compound) demonstrate feasibility for hydrophilic substituents, but the target compound’s piperidin-1-yl and isoxazole groups may necessitate co-solvents .

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to a 5-methylisoxazole core through a methyl bridge. Its structure integrates various functional groups, including a dimethylamino group , a piperidine ring , and a carboxamide , which contribute to its chemical reactivity and biological activity.

Preliminary studies suggest that the compound acts as an inhibitor of several enzymes, particularly targeting Poly ADP-ribose polymerase 1 (PARP1) . The IC50 values for related compounds indicate significant inhibition in the low micromolar range, suggesting potential applications in cancer therapy due to its ability to interfere with DNA repair mechanisms.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Cancer Therapy Applications : A study demonstrated that compounds with similar structural motifs significantly inhibited PARP1 activity, providing a basis for further development in oncology .

- Kinase Inhibitor Studies : Research has shown that compounds incorporating triazine structures can effectively inhibit kinases involved in tumor progression. For instance, the inhibition of EGFR by related triazine derivatives has been documented with promising IC50 values .

- Antimicrobial Activity : In vitro studies have indicated that certain derivatives of the compound possess antimicrobial properties, making them candidates for further exploration in infectious disease treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:

Optimization should employ statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading, and stoichiometry). Fractional factorial designs or response surface methodologies can minimize experimental runs while identifying critical interactions between parameters . For example, varying the ratio of triazine and isoxazole precursors could reveal optimal coupling conditions. Post-synthesis, purity should be validated via HPLC with UV/vis detection, cross-referenced with NMR and mass spectrometry (MS) data to confirm structural integrity .

Advanced: How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can map potential energy surfaces to identify transition states and intermediates. Coupled with reaction path search algorithms , these models predict regioselectivity in triazine ring functionalization or steric hindrance effects from the piperidinyl group . Molecular dynamics simulations further assess solvent interactions or ligand-protein binding affinities if the compound is bioactive. Experimental validation through kinetic studies (e.g., time-resolved spectroscopy) is critical to refine computational parameters .

Basic: Which spectroscopic techniques are most robust for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

- NMR : Use - and -NMR to confirm methyl groups (dimethylamino, piperidinyl) and isoxazole-triazine connectivity. Overlapping signals may require 2D techniques (e.g., COSY, HSQC) .

- MS : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns clarify substituent positions.

- IR : Confirm carbonyl (C=O) and triazine ring vibrations.

For contradictions (e.g., unexpected peaks in NMR), repeat experiments under standardized conditions and cross-validate with X-ray crystallography if crystalline .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound across studies?

Answer:

Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Conduct meta-analyses to normalize data against controls and adjust for confounding factors (e.g., solvent effects). Compare structural analogs (e.g., triazine derivatives in ) to isolate substituent-specific activity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and publish raw datasets to enable reproducibility .

Basic: What experimental protocols are recommended to assess the compound’s stability under varying storage and reaction conditions?

Answer:

Perform accelerated stability studies :

- Thermal stability : Incubate at 40–60°C for 1–4 weeks, monitoring degradation via HPLC.

- Photostability : Expose to UV/vis light (ICH Q1B guidelines) and track by UV spectroscopy.

- Hydrolytic stability : Test in buffered solutions (pH 1–13) at 25–37°C.

Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard conditions .

Advanced: How do substituents like dimethylamino and piperidin-1-yl influence the compound’s physicochemical and pharmacokinetic properties?

Answer:

The dimethylamino group enhances solubility via protonation at physiological pH, while the piperidinyl moiety increases lipophilicity, affecting membrane permeability. Computational tools like molecular lipophilicity potential (MLP) maps or LogP calculations quantify these effects. Experimentally, measure partition coefficients (e.g., octanol-water) and correlate with in vitro permeability (Caco-2 assays). Structural analogs with modified substituents (e.g., ’s trifluoromethyl comparison) can isolate contributions to metabolic stability .

Basic: What strategies ensure reproducibility in scaling up the synthesis from milligram to gram scales?

Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Scale-independent parameters : Maintain consistent mixing efficiency (Reynolds number) and thermal profiles.

- Purification : Transition from column chromatography to recrystallization or fractional distillation, guided by solubility studies .

Advanced: How can heterogeneous catalysis be applied to improve the sustainability of synthesizing this compound?

Answer:

Screen supported metal catalysts (e.g., Pd/C, Ni-Al oxides) for key steps like triazine-isoxazole coupling. Use green solvents (e.g., cyclopentyl methyl ether) and microwave-assisted heating to reduce energy use. Life cycle assessment (LCA) tools compare waste generation and energy inputs across catalytic systems .

Basic: What analytical workflows are recommended to detect and quantify degradation products of this compound?

Answer:

- LC-MS/MS : Pair reverse-phase chromatography with tandem MS to identify low-abundance degradants.

- Forced degradation : Subject the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions, then compare chromatograms to stability-indicating methods .

Advanced: How can machine learning models optimize the design of derivatives with enhanced target selectivity?

Answer:

Train models on datasets combining structural features (e.g., substituent electronegativity, steric bulk) and bioactivity data. Use QSAR (quantitative structure-activity relationship) to predict binding affinities for target proteins. Validate top candidates via molecular docking and SPR (surface plasmon resonance) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.